molecular formula C15H12N2O2 B8375688 3-(1-Methyl-1H-benzoimidazol-2-yl)benzoic acid

3-(1-Methyl-1H-benzoimidazol-2-yl)benzoic acid

Cat. No. B8375688
M. Wt: 252.27 g/mol
InChI Key: ZOUHGSONQSFWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09051296B2

Procedure details

The title compound was prepared in 51% yield (428 g, a slight brown solid) from 3-formylbenzoic acid (500 mg, 3.33 mmol) and N1-methylbenzene-1,2-diamine (407 mg, 3.33 mmol) by the similar manner in Intermediate-7.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
407 mg
Type
reactant
Reaction Step Two
Yield
51%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([OH:8])=[O:7])=O.[CH3:12][NH:13][C:14]1[C:15]([NH2:20])=[CH:16][CH:17]=[CH:18][CH:19]=1>>[CH3:12][N:13]1[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[N:20]=[C:1]1[C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(=O)C=1C=C(C(=O)O)C=CC1
Step Two
Name
Quantity
407 mg
Type
reactant
Smiles
CNC=1C(=CC=CC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC2=C1C=CC=C2)C=2C=C(C(=O)O)C=CC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.